![molecular formula C20H20FNO4 B1668297 Carabersat CAS No. 184653-84-7](/img/structure/B1668297.png)
Carabersat
描述
卡拉贝萨特是一种新型的抗惊厥药和抗癫痫药。 它在结构上与苯并吡喃衍生物有关,在治疗癫痫和偏头痛预防方面显示出巨大潜力 . 卡拉贝萨特以其独特的的作用机制和对中枢神经系统部位的立体特异性结合而闻名 .
准备方法
合成路线和反应条件: 卡拉贝萨特的合成涉及制备反式-4-(取代-苯甲酰胺)-3,4-二氢-2H-苯并[b]吡喃-3-醇衍生物。 关键步骤包括苯并吡喃环系的形成以及随后引入苯甲酰胺基团的功能化 . 反应条件通常涉及使用有机溶剂和催化剂来促进所需产物的形成。
工业生产方法: 卡拉贝萨特的工业生产遵循类似的合成路线,但在规模上更大。 该过程涉及优化反应条件以最大限度地提高产率和纯度。 使用连续流反应器和先进的纯化技术可确保高效地生产卡拉贝萨特,用于研究和潜在的治疗应用 .
化学反应分析
反应类型: 卡拉贝萨特经历各种化学反应,包括:
氧化: 卡拉贝萨特可以被氧化形成相应的氧化物。
还原: 还原反应可以将卡拉贝萨特转化为其还原形式。
取代: 卡拉贝萨特可以参与取代反应,其中官能团被其他基团取代。
常见试剂和条件:
氧化: 常见的氧化剂,如高锰酸钾或过氧化氢。
还原: 还原剂,如硼氢化钠或氢化铝锂。
取代: 条件根据引入的取代基而异,通常涉及催化剂和特定溶剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生氧化物,而取代反应可以引入各种官能团 .
科学研究应用
Pharmacological Properties
Carabersat is primarily recognized for its role as an anticonvulsant agent. It has shown efficacy in inhibiting trigeminal nerve-autonomic reflex vasodilatation, which is crucial in understanding its effects on neurovascular conditions. Studies have demonstrated that this compound binds selectively to specific central nervous system receptors, exhibiting a high affinity that contributes to its therapeutic effects .
Clinical Applications
-
Anticonvulsant Therapy :
- This compound has been evaluated alongside other anticonvulsants such as tonabersat, valproate, and gabapentin. In animal models, this compound demonstrated significant inhibition of trigeminal nerve stimulation-induced responses, suggesting its potential use in managing epilepsy and related disorders .
- Pain Management :
Case Studies
- Study on Trigeminal Nerve Stimulation :
A study involving anesthetized cats assessed the effects of this compound on carotid blood flow and vascular resistance during trigeminal nerve stimulation. The results indicated that intravenous administration of this compound significantly reduced stimulation-induced increases in carotid blood flow and decreased vascular resistance by up to 33% over time .
Time (min) | Carotid Blood Flow Change (%) | Vascular Resistance Change (%) |
---|---|---|
120 | 24 | 30 |
180 | 33 | 41 |
240 | 30 | 39 |
- Comparative Analysis with Other Anticonvulsants :
In comparative studies, this compound was found to be less potent than tonabersat but still effective in producing significant neurovascular inhibition. This suggests that while this compound may not be the most potent agent available, it holds promise for specific therapeutic contexts where modulation of neurovascular reflexes is required .
作用机制
卡拉贝萨特通过调节间隙连接蛋白发挥作用,间隙连接蛋白在神经元通讯中起着至关重要的作用。 它与中枢神经系统中的特定部位结合,从而产生抗惊厥和抗癫痫作用。 与其他苯并吡喃衍生物不同,卡拉贝萨特的 作用机制不涉及ATP敏感性钾通道 .
类似化合物:
克罗马卡林: 一种ATP敏感性钾通道开放剂,在结构上相关,但具有不同的作用机制.
卡拉贝萨特的独特性: 卡拉贝萨特的独特性在于其立体特异性结合和独特的 作用机制,不涉及ATP敏感性钾通道。 这使其成为研究癫痫和偏头痛的新型治疗方法的宝贵化合物 .
相似化合物的比较
Tonabersat: Another benzopyran derivative with anticonvulsant properties.
Cromakalim: An ATP-sensitive potassium channel opener, structurally related but with a different mechanism of action.
Uniqueness of Carabersat: this compound’s uniqueness lies in its stereospecific binding and distinct mechanism of action, which does not involve ATP-sensitive potassium channels. This makes it a valuable compound for studying novel therapeutic approaches for epilepsy and migraine .
生物活性
Carabersat (CRB), a third-generation antiepileptic drug, has garnered attention for its unique biological activity profile. Unlike traditional antiepileptic drugs that primarily target ion channels or neurotransmitter systems, this compound interacts with a novel binding site in the brain, which is not yet fully elucidated. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and efficacy in various animal models.
This compound does not bind to common receptors such as ion channels, purinergic, aminergic, or opioid receptors. Instead, it selectively interacts with its unique binding site, which has been shown to have moderate affinity (pK_i 7.3 – 7.5) in studies involving rat brains and other species, including humans . This novel mechanism distinguishes this compound from other anticonvulsants and suggests a different approach to managing seizures.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates a half-life of approximately 24 hours, with enhanced oral bioavailability when taken with food. It is predominantly metabolized in the liver, although specific details regarding its metabolism in humans remain unclear .
Efficacy in Animal Models
This compound has demonstrated significant efficacy in various seizure models:
- Maximal Electroshock (MES) Seizures : Effective against MES-induced seizures in rodents.
- Pentylenetetrazol (PTZ) Seizures : Shows effectiveness in clonic seizures induced by PTZ.
- Amygdala Kindling Model : Slows the development of kindled seizures in rats .
These findings suggest that this compound may be beneficial for patients with refractory epilepsy or those who do not respond well to conventional treatments.
Comparative Activity
To further understand the biological activity of this compound, it is useful to compare it with other anticonvulsants. The following table summarizes key characteristics of this compound compared to other common antiepileptic drugs:
Drug | Mechanism of Action | Half-Life (hrs) | Efficacy Against Seizures |
---|---|---|---|
This compound | Novel binding site | 24 | MES, PTZ |
Lamotrigine | Sodium channel blocker | 12-24 | Various |
Gabapentin | GABA analog | 5-7 | Various |
Valproate | Multiple mechanisms (GABAergic) | 9-16 | Various |
Case Studies and Research Findings
Several studies have highlighted the potential of this compound:
- Trigeminal Nerve Stimulation Study : In a study assessing the effects of this compound on trigeminal nerve stimulation-induced responses in cats, it was found that this compound significantly inhibited carotid vascular reflexes induced by trigeminal stimulation. The peak inhibition occurred at 180 minutes post-infusion .
- Comparative Studies with Tonabersat : this compound was evaluated alongside tonabersat, revealing that both compounds effectively reduced trigeminal nerve stimulation responses but at different rates and potencies .
- Anticonvulsant Activity Evaluation : Research indicates that this compound exhibits anticonvulsant properties comparable to established drugs while offering a distinct mechanism that could benefit patients with specific seizure types .
属性
CAS 编号 |
184653-84-7 |
---|---|
分子式 |
C20H20FNO4 |
分子量 |
357.4 g/mol |
IUPAC 名称 |
N-[(3R,4S)-6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C20H20FNO4/c1-11(23)13-6-9-16-15(10-13)17(18(24)20(2,3)26-16)22-19(25)12-4-7-14(21)8-5-12/h4-10,17-18,24H,1-3H3,(H,22,25)/t17-,18+/m0/s1 |
InChI 键 |
RCLXAPJEFHPYEG-ZWKOTPCHSA-N |
SMILES |
CC(=O)C1=CC2=C(C=C1)OC(C(C2NC(=O)C3=CC=C(C=C3)F)O)(C)C |
手性 SMILES |
CC(=O)C1=CC2=C(C=C1)OC([C@@H]([C@H]2NC(=O)C3=CC=C(C=C3)F)O)(C)C |
规范 SMILES |
CC(=O)C1=CC2=C(C=C1)OC(C(C2NC(=O)C3=CC=C(C=C3)F)O)(C)C |
外观 |
Solid powder |
Key on ui other cas no. |
184653-84-7 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Carabersat; Sb 204269-eo; SB-204269; SB 204269; SB204269. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。